molecular formula C17H19N5O2 B12497854 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B12497854
M. Wt: 325.4 g/mol
InChI Key: OJHYXXLZDFDXCW-UHFFFAOYSA-N
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Description

4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a pyrido[2,3-d]pyrimidinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrido[2,3-d]pyrimidinone core, followed by the introduction of the piperidine and pyridine rings through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated reactors and continuous flow systems to ensure consistent production. Catalysts and optimized reaction conditions are used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperidine and pyridine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could produce a variety of alcohols or amines.

Scientific Research Applications

4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidinone derivatives, such as:

  • 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
  • 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines

Uniqueness

What sets 4-hydroxy-2-(piperidin-1-yl)-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one apart is its unique combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

2-piperidin-1-yl-5-pyridin-4-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C17H19N5O2/c23-13-10-12(11-4-6-18-7-5-11)14-15(19-13)20-17(21-16(14)24)22-8-2-1-3-9-22/h4-7,12H,1-3,8-10H2,(H2,19,20,21,23,24)

InChI Key

OJHYXXLZDFDXCW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C(CC(=O)N3)C4=CC=NC=C4)C(=O)N2

Origin of Product

United States

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